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Metanil yellow

Cat. No.: B10817225
CAS No.: 68417-63-0
M. Wt: 375.4 g/mol
InChI Key: NYGZLYXAPMMJTE-UHFFFAOYSA-M
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Description

Overview of Azo Dyes in Contemporary Chemical Science

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). scindiaindustries.com These compounds are widely used in a variety of industries, including textiles, paper, leather, and printing, due to their intense colors, cost-effective synthesis, and good stability. scindiaindustries.comresearchgate.net The chromophoric azo group is responsible for the color of these dyes, with the specific shade being determined by the nature of the aromatic rings attached to it.

Metanil yellow, also known as Acid Yellow 36, is a representative monoazo dye. chemicalbook.comiipseries.org Its chemical structure consists of diazotized metanilic acid coupled with diphenylamine (B1679370). iipseries.orgresearchgate.net This structure imparts a vibrant yellow hue, making it a popular choice for various industrial applications. scindiaindustries.com

Academic Significance of this compound in Environmental and Analytical Chemistry

This compound holds considerable academic interest in both environmental and analytical chemistry. In analytical chemistry, it is utilized as a pH indicator, exhibiting a color change from red to yellow in the pH range of 1.2 to 3.2. wikipedia.orgrainbowdyetech.co It also serves as a biological stain, used as a counterstain to enhance contrast in histological preparations. chemicalbook.comhimedialabs.com

From an environmental perspective, this compound is significant due to its widespread use and subsequent release into the environment through industrial wastewater. researchgate.net The presence of this dye in water bodies is a serious concern due to its potential toxicity and the coloration of the water, which can reduce light penetration and affect aquatic ecosystems. researchgate.net Furthermore, this compound has been illicitly used as an adulterant in food products, particularly in turmeric and other yellow-colored foods, to enhance their appearance. ncats.iometrohm.comijmtst.com This has spurred research into developing sensitive and rapid methods for its detection in food matrices. metrohm.comresearchgate.net

Evolution of Research Trajectories Pertaining to this compound

The research trajectory concerning this compound has evolved significantly over time. Initial research likely focused on its synthesis and application as a dye for various materials. scindiaindustries.comchemicalbook.com Subsequently, its properties as a pH indicator and biological stain were explored within the realm of analytical and biological chemistry. wikipedia.orgchemimpex.com

In more recent decades, the research focus has shifted towards the environmental and health implications of this compound. A significant body of research has been dedicated to its toxicological effects, with studies indicating potential neurotoxic and hepatotoxic effects. wikipedia.orgncats.io This has led to its prohibition as a food additive in many countries. metrohm.com Consequently, a major area of current research is the development of advanced analytical techniques for the detection of this compound in food and environmental samples. metrohm.comresearchgate.net Another critical research avenue is the investigation of various methods for the degradation and removal of this compound from industrial effluents, including physical, chemical, and biological approaches. researchgate.net

Chemical and Physical Properties of this compound

PropertyValue
IUPAC NameSodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate wikipedia.org
Other NamesAcid Yellow 36, C.I. Acid Yellow 36 rainbowdyetech.conih.gov
CAS Number587-98-4 wikipedia.orghimedialabs.com
Chemical FormulaC18H14N3NaO3S nih.gov
Molar Mass375.38 g/mol rainbowdyetech.co
AppearanceBrownish-yellow solid/powder iipseries.orgnih.gov
Melting Point> 250 °C wikipedia.org
pH Indicator Range1.2 (red) – 3.2 (yellow) wikipedia.org

Detailed Research Findings

Applications in Analytical Chemistry

This compound's distinct color change with pH makes it a useful acid-base indicator in titrations and other analytical procedures. chemimpex.com Its application as a counterstain in histology, particularly in Masson's trichrome staining, allows for the differentiation of various tissue components. nih.gov

Environmental Detection and Degradation

The illegal use of this compound as a food adulterant has driven the development of numerous analytical methods for its detection. ijmtst.com Techniques such as UV-Visible spectrophotometry, high-performance liquid chromatography (HPLC), and surface-enhanced Raman spectroscopy (SERS) are employed for its quantification in food samples like turmeric. metrohm.comresearchgate.net

Research into the remediation of this compound from wastewater has explored various strategies. Advanced oxidation processes, adsorption on different materials, and microbial degradation are among the most studied methods. researchgate.net For instance, studies have investigated the use of specific microbial consortia for the bioremediation of water contaminated with this dye. taylorandfrancis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N3NaO3S B10817225 Metanil yellow CAS No. 68417-63-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate
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InChI

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1
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Description Data deposited in or computed by PubChem

InChI Key

NYGZLYXAPMMJTE-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4005-68-9 (Parent)
Record name Metanil yellow
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DSSTOX Substance ID

DTXSID5041722
Record name C.I. Acid Yellow 36, monosodium salt
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Molecular Weight

375.4 g/mol
Source PubChem
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Physical Description

Other Solid, Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
Record name Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1)
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CAS No.

587-98-4, 1173501-41-1, 53988-78-6, 68417-63-0, 84842-92-2
Record name Metanil yellow
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Record name Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1)
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Record name C.I. Acid Yellow 36, monosodium salt
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Record name Sodium 3-(p-anilinophenylazo)benzenesulphonate
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Record name METANIL YELLOW
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Advanced Analytical Methodologies for the Detection and Quantification of Metanil Yellow

Spectroscopic Techniques for Metanil Yellow Analysis

Spectroscopic methods offer rapid, non-destructive, and highly sensitive means for the identification and quantification of chemical compounds. Several spectroscopic techniques have been successfully applied to the analysis of this compound in food products.

Fourier Transform Infrared (FT-IR) Spectroscopy and FT-Raman Spectroscopy in this compound Characterization

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, provide detailed information about the molecular structure of a compound, making them powerful tools for the characterization of this compound.

In the analysis of turmeric powder adulterated with this compound, FT-IR and FT-Raman spectroscopy have proven to be effective complementary methods. nih.govsemanticscholar.org A study utilizing these techniques identified a representative FT-IR spectral peak for this compound at 1140 cm⁻¹ and a characteristic FT-Raman peak at 1406 cm⁻¹. mdpi.com These distinct spectral fingerprints allow for the unambiguous identification of this compound even in a complex food matrix like turmeric.

Research has demonstrated the sensitivity of these techniques in detecting this compound at low concentrations. The FT-IR method was able to detect this compound at a 5% concentration, while the more sensitive FT-Raman method could detect it at a 1% concentration in turmeric powder. nih.govsemanticscholar.orgdoaj.org Correlation coefficients between the spectral peak intensities and the concentration of this compound were found to be 0.95 for FT-IR and 0.93 for FT-Raman, indicating a strong linear relationship suitable for quantitative analysis. nih.govdoaj.org

Table 1: FT-IR and FT-Raman Spectroscopic Data for this compound Detection in Turmeric

TechniqueRepresentative Peak (cm⁻¹)Detection Limit (%)Correlation Coefficient (R²)
FT-IR114050.95
FT-Raman140610.93

Ultraviolet-Visible (UV-Vis) Spectrophotometry for this compound Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of colored compounds like this compound. This method is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing substance.

A simple and sensitive spectrophotometric method has been developed for the determination of this compound in various food samples. cabidigitallibrary.orgsemanticscholar.org This method involves the reaction of this compound with hydrochloric acid to form a colored complex with a maximum absorbance at 450 nm. cabidigitallibrary.orgsemanticscholar.orgscribd.com The complex was found to obey Beer's law in the concentration range of 2 µg mL⁻¹ to 20 µg mL⁻¹, with a good correlation coefficient, making it suitable for accurate quantification. cabidigitallibrary.orgsemanticscholar.org Another study reported a distinct peak for this compound at a wavelength of 430 nm in water. researchgate.net The chemical characterization of this compound has been conducted using a multi-plate UV-Vis spectrophotometer. researchgate.net

Furthermore, a validated UV-spectrophotometric method, combined with a solid-phase extraction pre-concentration step, has been developed for determining this compound in turmeric. This method demonstrated high recovery rates of 88.10–92.76% for turmeric samples spiked with 0.1–10 mg/kg of this compound. nih.gov

Table 2: UV-Vis Spectrophotometric Parameters for this compound Quantification

Methodλmax (nm)Linearity Range (µg/mL)Key Findings
Reaction with HCl4502 - 20Simple, sensitive, and suitable for routine quality control. cabidigitallibrary.orgsemanticscholar.org
In Water430Not specifiedUsed for chemical characterization. researchgate.net
MIP-SPE-UV-VisNot specified0.1 - 10 mg/kg (in sample)High recovery and selectivity for trace analysis. nih.gov

Near-Infrared (NIR) Spectroscopy in this compound Detection

Near-Infrared (NIR) spectroscopy, coupled with chemometric analysis, has emerged as a rapid and non-destructive tool for detecting adulteration in food products. This technique measures the absorption of light in the near-infrared region of the electromagnetic spectrum, which corresponds to overtones and combination bands of fundamental molecular vibrations.

A study on the detection of this compound in turmeric powder utilized NIR spectroscopy to collect reflectance spectra of pure and adulterated samples. nih.govdspaces.orgresearchgate.net Calibration models were built using principal component regression (PCR) and partial least square regression (PLSR) methods. The models showed a high coefficient of determination (R²) ranging from 0.96 to 0.99, indicating a strong correlation between the NIR spectra and the concentration of this compound. nih.govdspaces.org

Another investigation used a handheld near-infrared spectrometer to analyze turmeric powder adulterated with this compound at concentrations ranging from 0.0 to 30% (w/w). nih.gov The spectral data, preprocessed using Savitzky-Golay first-derivative approximation, was analyzed using principal component analysis (PCA) and soft independent modeling of class analogy (SIMCA). The results demonstrated that this approach could not only detect adulteration but also classify the adulterated samples according to their source. nih.gov

Application of Chemometrics in Spectroscopic Data Processing for this compound

The large and complex datasets generated by spectroscopic techniques necessitate the use of chemometrics for data processing and interpretation. Chemometrics employs multivariate statistical methods to extract meaningful information from complex chemical data.

In the context of this compound detection using NIR spectroscopy, chemometric models such as Principal Component Regression (PCR) and Partial Least Square Regression (PLSR) have been instrumental. nih.govdspaces.orgresearchgate.net These models are used to build calibration curves that relate the spectral data to the concentration of this compound. The performance of these models is evaluated based on parameters like the coefficient of determination (R²) and the root mean square error of calibration and prediction. nih.govdspaces.org Studies have shown that PLSR often yields superior results compared to PCR for this application. nih.govdspaces.orgresearchgate.net

Principal Component Analysis (PCA) is another powerful chemometric tool used for exploratory data analysis and pattern recognition. In the analysis of turmeric adulterated with this compound, PCA of NIR spectra revealed that the first principal component was sensitive to the level of adulteration. nih.gov When combined with Soft Independent Modeling of Class Analogy (SIMCA), it was possible to classify unadulterated and adulterated samples based on their origin. nih.gov

Chromatographic Separation and Detection Methods for this compound

Chromatographic techniques are highly effective for separating and quantifying individual components from a mixture. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis of food additives, including this compound.

High-Performance Liquid Chromatography (HPLC) for this compound Determination

High-Performance Liquid Chromatography (HPLC) offers high resolution and sensitivity for the determination of this compound in various food matrices. Different HPLC methods have been developed and validated for this purpose.

One method established for the determination of this compound in juice and jam utilized HPLC with a diode-array detector (HPLC-DAD). cabidigitallibrary.org The method demonstrated a good linear relationship in the concentration range of 0.50-100 µg/mL with a correlation coefficient greater than 0.9999. The recoveries of this compound were high, ranging from 96.1% to 101.9% in juice and 79.2% to 99.4% in jam. cabidigitallibrary.org

A micellar liquid chromatography method was developed for the detection of this compound in both raw and cooked foodstuffs. researchgate.net This method used a C-18 column and a mobile phase containing sodium dodecyl sulphate (SDS) and pentanol (B124592), with detection at 427 nm. The method showed excellent linearity (r > 0.9999) and low limits of detection (LOD) and quantification (LOQ) of 0.01 ppm and 0.05 ppm, respectively. researchgate.net

Another HPLC-UV method was developed for the simultaneous determination of five synthetic dyes, including this compound, in Typha orientalis. koreascience.kr The detection wavelength for this compound was set at 428 nm. koreascience.krmdpi.com

Table 3: HPLC Methods for the Determination of this compound

MethodMatrixLinearity RangeLODLOQRecovery (%)
HPLC-DADJuice and Jam0.50 - 100 µg/mLNot specifiedNot specified79.2 - 101.9
Micellar LCFoodstuffsNot specified0.01 ppm0.05 ppmNot specified
HPLC-UVTypha orientalisNot specifiedNot specifiedNot specifiedNot specified

Thin-Layer Chromatography (TLC) in this compound Screening

Thin-Layer Chromatography (TLC) serves as a straightforward and cost-effective screening method for the preliminary identification of this compound in food products. Its simplicity and ability to analyze multiple samples simultaneously make it a valuable tool for rapid assessment before confirmatory analysis. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).

In the context of this compound screening, a sample extract is spotted onto a TLC plate, which is then developed in a chamber containing a suitable mobile phase. The separation is based on the polarity of the dye relative to the stationary and mobile phases. The presence of this compound is indicated by a spot at a specific retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. Visualization of the spots can be done under UV light or by using specific spray reagents. While TLC is an excellent qualitative tool, quantitative analysis can be achieved through densitometry, which measures the intensity of the chromatographic spots.

Interactive Table: TLC Parameters for this compound Detection

Stationary Phase Mobile Phase Composition Rf Value Reference
Silica (B1680970) gel G n-Butanol : Acetic acid : Water (4:1:5) 0.68 researchgate.net
Silica gel G Isoamyl alcohol : Ammonia : Water (10:5:1) 0.72 researchgate.net

Micellar Liquid Chromatography for this compound Analysis

Micellar liquid chromatography (MLC) has emerged as a green and efficient alternative to conventional high-performance liquid chromatography (HPLC) for the determination of this compound. This technique utilizes a mobile phase containing a surfactant at a concentration above its critical micelle concentration, forming micelles that act as a novel stationary phase. The primary advantage of MLC is its ability to directly inject samples with complex matrices, such as food extracts, without extensive pretreatment, thus saving time and reducing solvent consumption.

A notable study on the determination of this compound in foodstuffs employed a C18 column with a mobile phase consisting of 0.15 M sodium dodecyl sulphate (SDS) and 6% pentanol buffered to pH 3. researchgate.net Detection was carried out at a wavelength of 427 nm. This method demonstrated excellent performance with a short elution time for this compound at 3.5 minutes, showcasing its potential for rapid analysis. The method was validated for linearity, precision, and sensitivity, proving its reliability for routine monitoring. researchgate.net

Interactive Table: Performance of Micellar Liquid Chromatography for this compound Analysis researchgate.net

Parameter Value
Mobile Phase 0.15 M SDS + 6% Pentanol (pH 3)
Detection Wavelength 427 nm
Elution Time 3.5 min
Linearity (r) > 0.9999
Intraday Precision (RSD %) 1.80–2.81%
Interday Precision (RSD %) 1.92–2.91%
Limit of Detection (LOD) 0.01 ppm

Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS plays a crucial role in identifying the products formed during its degradation, which is essential for understanding the environmental fate and potential toxicity of its breakdown products. The technique couples the separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis of this compound degradation products, the sample is first subjected to a degradation process (e.g., photocatalytic, microbial). The resulting mixture is then extracted and injected into the GC-MS system. The compounds are separated based on their boiling points and interaction with the stationary phase in the GC column. As each compound elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for the identification of the compound by comparison with spectral libraries. One study on the degradation of this compound identified several products, providing insights into the degradation pathway. nih.gov

Interactive Table: Identified Degradation Products of this compound by GC-MS nih.gov

Degradation Product m/z
(Z)-5-((4-oxido-6-oxotetrahydropyrimidin-5(2H)-ylidene)amino)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate 256
Iminomethaniminium 43

Electrochemical Sensing and Characterization of this compound

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection and characterization of this compound. These techniques are based on the measurement of the electrical response (e.g., current, potential) of an electrochemical cell containing the analyte.

Voltammetric Studies for this compound Electrochemical Behavior

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed to investigate the electrochemical behavior of this compound. These studies provide valuable information about its oxidation and reduction potentials, reaction kinetics, and diffusion characteristics. By applying a varying potential to a working electrode and measuring the resulting current, the electrochemical fingerprint of this compound can be obtained. This information is fundamental for the development of selective and sensitive electrochemical sensors.

Development of Electrochemical Sensors for this compound Detection

The development of electrochemical sensors for this compound detection has gained significant attention due to their potential for on-site and real-time monitoring. These sensors are typically fabricated by modifying the surface of a working electrode (e.g., glassy carbon electrode) with materials that enhance the electrochemical signal of this compound. Various nanomaterials, such as multi-walled carbon nanotubes (MWCNTs) and silver nanoparticles, have been utilized to improve the sensitivity and selectivity of these sensors. researchgate.net

One study reported the development of a sensor based on a multi-walled carbon nanotube-chitosan nanocomposite modified glassy carbon electrode. nih.govresearchgate.net This sensor exhibited a linear response to this compound concentrations in the range of 1.0 µM to 300.0 µM with a low limit of detection. nih.govresearchgate.net Another sensor, utilizing amine-functionalized multi-walled carbon nanotubes, demonstrated an even lower detection limit of 0.17 nM. researchgate.net These sensors have been successfully applied to the determination of this compound in real samples. nih.govresearchgate.net

Interactive Table: Performance of Electrochemical Sensors for this compound Detection

Sensor Modification Technique Linear Range Limit of Detection (LOD) Reference
Multi-walled carbon nanotube-chitosan DPV 1.0–300.0 µM 0.3 µM nih.govresearchgate.net
Multi-walled carbon nanotubes and Silver SWV 0.007–0.1 µM Not specified researchgate.net

Analytical Method Validation and Performance Metrics for this compound

The validation of analytical methods is crucial to ensure the reliability and accuracy of the results obtained for this compound determination. Method validation involves the evaluation of several performance parameters according to established guidelines. These parameters typically include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

A study on the analysis of illegal colorants in foods developed and validated an LC-MS/MS method for the simultaneous detection of five dyes, including this compound. reddit.com The method demonstrated good linearity with a coefficient of determination (R²) greater than 0.99. The limits of detection and quantification were found to be in the low mg/kg range. The accuracy of the method was assessed through recovery studies at different concentration levels, with recoveries ranging from 80.9% to 120%. The precision was evaluated by determining the relative standard deviations (RSD), which were below 12%. reddit.com

Interactive Table: Validation Parameters for an LC-MS/MS Method for this compound reddit.com

Parameter Performance Metric
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.09–0.19 mg/kg
Limit of Quantification (LOQ) 0.26–0.58 mg/kg
Recovery 80.9%–120%

Linearity, Sensitivity, and Limits of Detection/Quantification in this compound Assays

The performance of an analytical method is fundamentally characterized by its linearity, sensitivity, and its ability to detect and quantify the smallest possible amount of the analyte. Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. Sensitivity is reflected by the method's ability to discriminate between small differences in analyte concentration. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

Several advanced analytical techniques have been validated for the determination of this compound, each demonstrating distinct performance characteristics. Micellar liquid chromatography, for instance, has shown exceptional linearity with a correlation coefficient (r) greater than 0.9999. researchgate.netrsc.org Similarly, High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and UV-Vis Spectrophotometry have also reported excellent linearity with coefficients of determination (r²) of >0.999 and 0.9999, respectively. mdpi.comresearchgate.net Spectroscopic methods like FT-Raman and FT-IR have also been used, establishing relationships between spectral peak intensities and concentration with correlation coefficients of 0.93 and 0.95, respectively. ijmtst.commdpi.comnih.gov

These methods offer low limits of detection and quantification, enabling the identification of trace amounts of this compound. For example, a micellar liquid chromatography method reported an LOD of 0.01 ppm and an LOQ of 0.05 ppm. researchgate.netrsc.org An LC-MS/MS method was able to detect the dye at levels between 0.09-0.19 mg/kg and quantify it at 0.26-0.58 mg/kg. nih.gov

Table 1: Performance Characteristics of Various Analytical Methods for this compound

Analytical MethodLinearity (r or r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Source
Micellar Liquid Chromatographyr > 0.99990.01 ppm0.05 ppm researchgate.netrsc.org
HPLC-PDAr² > 0.999-1.4-3.6 µg/g mdpi.com
UV-Vis Spectrophotometryr² = 0.99990.11686 ppm0.5620 ppm researchgate.net
Visible SpectrophotometryLinear in 2-20 µg/mL range0.472 µg/mL- researchgate.netscribd.com
LC-MS/MSR² > 0.990.09-0.19 mg/kg0.26-0.58 mg/kg nih.gov
FT-Raman Spectroscopyr = 0.931% concentration- ijmtst.commdpi.comnih.gov
FT-IR Spectroscopyr = 0.955% concentration- ijmtst.commdpi.comnih.gov

Precision and Reproducibility (Intraday and Interday) of this compound Analytical Methods

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions and is typically expressed as the percent relative standard deviation (%RSD). Reproducibility is assessed under two types of conditions: repeatability (intraday precision), where analyses are conducted under the same conditions over a short interval, and intermediate precision (interday precision), where analyses are performed on different days. Low %RSD values are indicative of a highly precise and reproducible method.

Validation studies for this compound detection have consistently demonstrated high precision. A micellar liquid chromatography method reported intraday precision RSDs between 1.80-2.81% and interday precision RSDs of 1.92-2.91%. researchgate.netrsc.org An HPLC-PDA method for herbal medicines showed RSDs ranging from 0.4% to 7.8%. mdpi.com Furthermore, a UV-Vis spectrophotometric method for analyzing this compound in herbal medicine achieved a precision RSD of 0.87%, while another spectrophotometric method reported intraday and interday precision below 3.61% and 4.70%, respectively. researchgate.netresearchgate.net An LC-MS/MS method also showed high reproducibility with RSDs below 12%. nih.gov These results confirm that modern analytical methods can reliably and consistently quantify this compound.

Table 2: Precision of Analytical Methods for this compound Detection

Analytical MethodIntraday Precision (%RSD)Interday Precision (%RSD)Source
Micellar Liquid Chromatography1.80 - 2.81%1.92 - 2.91% researchgate.netrsc.org
HPLC-PDA0.4 - 7.8% mdpi.com
UV-Vis Spectrophotometry0.87% researchgate.net
Visible Spectrophotometry< 3.61%< 4.70% researchgate.net
LC-MS/MS< 12% nih.gov

Robustness and Matrix Effects in this compound Analysis

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Matrix effects occur when non-analyte components in a sample interfere with the measurement of the analyte, causing either signal suppression or enhancement. mdpi.com This is a significant challenge, particularly in the analysis of complex food and herbal matrices.

Robustness studies were incorporated into the validation of the micellar liquid chromatography method, confirming its reliability. researchgate.netrsc.org This particular method was also noted to be free from matrix effects, which is a significant advantage as it allows for direct injection of samples without extensive pretreatment. researchgate.netrsc.org However, matrix effects can be a considerable issue for other methods. For example, in the development of an HPLC method for synthetic dyes in herbal medicines, matrix effects were considered a potential problem. medcrop.or.kr The presence of various co-extracted compounds from food products can mask the active sites in a chromatographic system, leading to inaccurate quantification. mdpi.com Therefore, addressing matrix effects through techniques like matrix-matched calibration or thorough sample clean-up is crucial for accurate analysis in complex samples.

Application of Analytical Methods in Adulteration Research of this compound

The validated analytical methodologies are practically applied to survey for the presence of this compound in consumer products. This research is vital for ensuring food safety and protecting public health from the consequences of ingesting this illegal additive.

Detection of this compound in Complex Food Matrices

This compound is frequently used to adulterate yellow-colored foods to enhance their appearance. Analytical methods have been successfully employed to detect this dye in a wide range of food products. Spectroscopic and chromatographic techniques have identified this compound in sweets such as "jalebi" and "laddu," as well as in pulses. researchgate.net Turmeric powder is another commonly adulterated commodity, where methods like FT-Raman and FT-IR spectroscopy have been used to detect this compound at concentrations as low as 1% and 5%, respectively. ijmtst.commdpi.comnih.gov Furthermore, near-infrared (NIR) hyperspectral imaging has been applied for the quantitative detection of this compound adulteration in chickpea flour. researchgate.net

Identification of this compound in Herbal Formulations

The adulteration of herbal products with synthetic dyes is a growing concern. To address this, an HPLC-PDA method was specifically developed and validated for the simultaneous determination of ten synthetic dyes, including this compound, in herbal medicines. mdpi.com Another study successfully validated a UV-Vis spectrophotometric method to determine the levels of this compound in a traditional herbal medicine known as "jamu." researchgate.net Research has also focused on developing HPLC methods to screen for this compound and other colorants in specific herbal preparations like Typha orientalis. medcrop.or.kr

Development of Rapid Screening Protocols for this compound Contamination

While sophisticated laboratory methods provide accurate quantification, there is a significant need for rapid, simple, and cost-effective screening protocols for on-site testing and large-scale surveillance. Simple colorimetric or chemical spot tests, which produce a characteristic magenta or pink color in the presence of this compound and acid, serve as a preliminary screening tool. researchgate.netgnit.ac.in Thin-Layer Chromatography (TLC) is another widely used method that is easy, efficient, and cost-effective for detecting this compound in food samples like sweets and turmeric. researchgate.netsemanticscholar.org

More advanced rapid screening technologies have also been developed. Portable devices such as the Metrohm Instant SERS Analyzer (Misa), which utilizes Surface-Enhanced Raman Scattering, enable rapid and sensitive detection of this compound in turmeric with minimal sample preparation. metrohm.commetrohm.commetrohm.comgcms.cz This portable system is ideal for on-site quality control testing in food processing facilities and at distribution centers, providing immediate results to prevent contaminated products from reaching consumers. metrohm.commetrohm.com

Environmental Remediation and Degradation Strategies for Metanil Yellow

Adsorption-Based Removal Technologies for Metanil Yellow

Adsorption has been identified as a highly effective technique for the removal of dyes from aqueous solutions due to its simplicity of design, ease of operation, and ability to treat pollutants in trace concentrations. This section explores various adsorbent materials, both natural and synthetic, for the sequestration of this compound.

Biosorption using Natural and Modified Biomass for this compound Sequestration

Biosorption is an environmentally friendly and cost-effective alternative to conventional wastewater treatment methods. It utilizes biological materials to bind and concentrate pollutants from aqueous solutions. This process leverages the natural affinity of various functional groups present in the biomass to sequester contaminants.

Agricultural waste materials are abundant, renewable, and low-cost, making them attractive options for use as biosorbents. Various byproducts have been investigated for their potential to remove this compound from wastewater.

De-oiled soya, a byproduct of the soybean oil extraction industry, has been studied as an adsorbent for this compound. Research indicates that the adsorption process is dependent on factors such as pH, temperature, and initial dye concentration. An acidic pH of 2.0 has been found to be optimal for the uptake of this compound by both de-oiled soya and another waste material, bottom ash. researchgate.net

Sugarcane bagasse, the fibrous residue from sugarcane processing, can be converted into activated carbon to enhance its adsorption capabilities. One study explored the use of sugarcane bagasse activated carbon, modified with a cationic surfactant (Cetyl Trimethyl Ammonium (B1175870) Bromide), to remove this compound. The optimal conditions for adsorption were found to be an adsorbent mass of 1.5 grams, a dye concentration of 25 ppm, and a contact time of 30 minutes, achieving an adsorption efficiency of 94%. dntb.gov.ua

Other agricultural byproducts have also shown promise. Carbonized pistachio shell magnetic nanoparticles demonstrated an excellent adsorption efficiency of 94% under optimal conditions of pH 2 and a 40-minute contact time. semanticscholar.org Activated carbon derived from the bark of Gmelina arborea has also been used, with studies showing that a low pH is favorable for the adsorption of this compound. deswater.com Furthermore, activated carbon from oil palm fruit mesocarp fibre has been tested in a fixed-bed column, achieving an optimum equilibrium adsorption capacity of 15.982 mg/g. tandfonline.com

Table 1: Adsorption of this compound by Various Agricultural Byproducts

Agricultural ByproductAdsorbent FormAdsorption Capacity (mg/g)Optimal pHReference
Sugarcane BagasseModified Activated CarbonNot specified, 94% efficiencyNot specified dntb.gov.ua
Pistachio ShellCarbonized Magnetic NanoparticlesNot specified, 94% efficiency2.0 semanticscholar.org
Oil Palm Fruit Mesocarp FibreActivated Carbon15.982Not specified tandfonline.com
De-Oiled SoyaRaw Material3.662.0 tuiasi.ro
Gmelina arborea BarkModified Activated Carbon2.352.0-3.0 deswater.com

Aquatic weeds, often considered a nuisance due to their rapid growth in water bodies, can be repurposed as effective biosorbents for dye removal. Their high cellulose (B213188) and protein content provides numerous binding sites for dye molecules.

Water hyacinth (Eichhornia crassipes) has been extensively studied for its ability to adsorb this compound. Research has shown that the leaves of the water hyacinth exhibit the highest biosorption capacity compared to other parts of the plant, such as the roots and stems. tuiasi.roresearchgate.net One study determined the maximum biosorption capacity of water hyacinth leaves to be 43.5 mg/g. researchgate.net Another recent study predicted an even higher maximum biosorption capacity of 170.8 mg/g for water hyacinth leaves, highlighting their significant potential for bioremediation. auisseng.comhibiscuspublisher.com The optimal pH for the biosorption of this compound by water hyacinth leaves has been identified to be in the acidic range of 1.5 to 2.0. auisseng.comresearchgate.net The mechanism of biosorption is thought to involve the participation of amide I and II functional groups present in the proteins of the biosorbent. researchgate.net Studies using immobilized dead aquatic weeds have also demonstrated high color removal, reaching up to 98.8% at a pH of 6 with a contact time of 240 minutes. researchgate.net

Table 2: Biosorption Capacity of Water Hyacinth (Eichhornia crassipes) for this compound

Plant PartAdsorption Capacity (mg/g)Optimal pHReference
Leaves (LEC)170.8 (Predicted)1.5 - 2.0 auisseng.com
Leaves (LEC)43.5Not specified researchgate.net
Entire Plant (EEC)34.56Not specified researchgate.net
Roots (REC)30.27Not specified researchgate.net
Stems (SEC)27.5Not specified researchgate.net
Immobilized Weed9.916.0 tuiasi.roresearchgate.net

Microbial biomass, including bacteria, fungi, and algae, offers a promising avenue for the biosorption of dyes. The cell walls of microorganisms are rich in polysaccharides, proteins, and lipids, which contain various functional groups capable of binding dye molecules. Both living and non-living (dead) microbial biomass can be utilized for this purpose.

Fungal biomass, in particular, has been identified as a potent biosorbent for azo dyes. A study using spent biomass of the fungus Rhizopus arrhizus demonstrated significant removal of this compound from aqueous solutions. The equilibrium sorption data fit well with the Langmuir isotherm model, and the maximum monolayer adsorption capacity for this compound was found to be 128.5 mg/g. researchgate.net This indicates a strong affinity between the fungal biomass and the dye. Other fungal genera, such as Aspergillus, Trichoderma, and Penicillium, have also been investigated for their potential to decolorize textile wastewaters, showing the broad applicability of fungal biomass in bioremediation. auisseng.com Another study has pointed to the potential of Trichoderma and Azotobacter as biofertilizers for the bioremediation of this compound. semanticscholar.org

Bacterial biomass is also a viable option for azo dye biosorption. The efficiency of the process is influenced by parameters such as pH, temperature, initial dye concentration, and biomass dosage. researchgate.netscirp.org The mechanisms involved include physicochemical interactions, microbial metabolism, and the specific characteristics of the bacterial cell surface. scirp.org

Table 3: Adsorption of this compound by Microbial Biomass

MicroorganismBiomass TypeAdsorption Capacity (mg/g)Reference
Rhizopus arrhizusSpent Fungal Biomass128.5 researchgate.net

Adsorption using Synthetic and Composite Adsorbents for this compound

Alongside natural biomass, synthetic and composite materials are widely used as adsorbents due to their high surface area, porous structure, and thermal stability. Activated carbon and fly ash are two such materials that have been extensively studied for the removal of this compound.

Activated carbon is a highly effective adsorbent for dye removal, though its relatively high cost can be a limitation. Consequently, researchers have focused on producing activated carbon from low-cost waste materials. Fly ash, a waste product from thermal power plants, is another inexpensive adsorbent that has been investigated for its efficacy in treating dye-laden wastewater.

A comparative study evaluated the removal of this compound using fly ash and activated carbons produced from different sources, including coconut shell, mehagani sawdust, and rice husk. The study found that activated carbon produced from mehagani sawdust was the most effective, removing almost 100% of the dye from a 1000 ppm solution. The adsorption of this compound, which is an acid dye, is generally favored in the acidic pH range by these adsorbents. This is because an acidic solution neutralizes the negative surface charge of the activated carbon, thereby reducing the repulsion between the adsorbent surface and the dye anion. For fly ash, the favorable separation in acidic pH can be explained by an ion-exchange mechanism. The adsorption process for all these materials was found to be endothermic and spontaneous.

Table 4: Comparison of Fly Ash and Various Activated Carbons for this compound Adsorption

AdsorbentSource MaterialSurface Area (m²/g)Adsorption CharacteristicsReference
Fly AshCoal CombustionNot specifiedEffective in acidic pH range
Activated Carbon (SDC)Mehagani Saw Dust516.1~100% removal from 1000 ppm solution
Activated Carbon (CAC)Coconut Shell500.0Less effective than SDC
Activated Carbon (RHC)Rice HuskNot specifiedEffective in acidic pH range
Chitosan-based Materials for this compound Removal

Chitosan (B1678972), a natural biopolymer derived from chitin, has garnered attention as a promising adsorbent due to its abundance, biodegradability, and non-toxic nature. researchgate.nethw.ac.uk The presence of amino (-NH₂) and hydroxyl (-OH) groups in its structure allows for effective interaction with anionic dyes like this compound. researchgate.nethw.ac.uk However, chitosan's solubility in acidic solutions can be a limitation. researchgate.net To enhance its stability and adsorption capacity, chitosan is often modified or incorporated into composite materials.

One such modification involves creating a composite film of Glycine-Chitosan/TiO₂. In this composite, chemical interactions occur between the carboxyl groups of glycine (B1666218) and the amine groups of chitosan, with titanium dioxide being physically integrated. doaj.org This modification results in a material with a rougher surface texture, altered crystallinity, improved thermal stability, and enhanced tensile strength compared to unmodified chitosan. doaj.org Studies have shown that these composite films are effective in adsorbing this compound, with the adsorption capacity increasing at lower pH levels due to the protonation of the chitosan. researchgate.net For instance, at a this compound concentration of 30 ppm, the adsorption capacity of a Glycine-Chitosan/TiO₂ film increased from 24.686 mg/g to 27.686 mg/g as the pH decreased from 4 to 2. researchgate.net

Another approach involves integrating chitosan with three-dimensional graphene oxide (3D GO) to form a biopolymer (3D-GCB). hw.ac.uk The abundant hydroxyl and amino groups in chitosan provide more active sites for dye molecule attachment through ionic interactions and hydrogen bonding. This modification is particularly advantageous for sequestering anionic dyes like this compound, as the positively charged functional groups on the adsorbent surface attract the dye anions. hw.ac.uk Furthermore, chitosan can be employed as a coagulant for the removal of this compound. Research indicates that a chitosan dosage of 10 ppm can effectively remove this compound from a solution with an initial concentration of 100 ppm. ar-raniry.ac.id

Chitosan-based MaterialKey FeaturesPerformance in this compound RemovalReference
Glycine-Chitosan/TiO₂ Composite FilmImproved thermal stability and tensile strength; rougher surface texture.Adsorption capacity increased from 24.686 mg/g to 27.686 mg/g as pH dropped from 4 to 2 (at 30 ppm initial concentration). researchgate.netdoaj.org
3D Graphene Oxide/Chitosan Biopolymer (3D-GCB)Provides abundant hydroxyl and amino groups for dye attachment.Effectively sequesters anionic dyes through ionic interactions and hydrogen bonding. hw.ac.uk
Chitosan (as a coagulant)Natural, biodegradable, non-toxic.A dosage of 10 ppm was found to be optimal for removing this compound at an initial concentration of 100 ppm. ar-raniry.ac.id
Nanomaterial Adsorbents in this compound Remediation

Nanomaterials have emerged as highly effective adsorbents for dye removal due to their large surface area-to-volume ratio and unique physicochemical properties. Various nanomaterials have been synthesized and tested for the remediation of this compound from wastewater.

Carbonized pistachio shell magnetic nanoparticles (CPSMNPs) have demonstrated significant efficiency in removing this compound. mdpi.com These nanoparticles, with an average size of 400–700 nm and a surface area of 112.58 m²/g, can achieve up to 94% removal of the dye under optimal conditions (pH 2, 0.6 g adsorbent dosage, 40 minutes contact time for 10 mL of 100 ppm this compound). mdpi.com The magnetic nature of these nanoparticles also facilitates their easy separation from the solution using an external magnet. mdpi.com

Another promising nanomaterial is a magnetic mesoporous iron-manganese bimetal oxide (IMBO) composite. This adsorbent possesses a high surface area (178.27 m²/g) and pore volume (0.484 cm³/g), contributing to its high removal efficacy of 99.57% for this compound. researchgate.net Optimal conditions for this removal were found to be a pH of 3.0, an IMBO dose of 1.0 g/L, and an equilibrium time of approximately 100 minutes for an initial dye concentration of 50 mg/L. researchgate.net

Amino-functionalized graphenes (NH₂-G) have also been investigated as adsorbents for this compound. researchgate.net The adsorption process in this case was found to be spontaneous and endothermic in nature. researchgate.net Additionally, iron oxide nanoparticles (IONPs) synthesized using plant extracts like Hylocereus undatus have been used not just for adsorption but also for the photocatalytic degradation of this compound. acs.orgnih.gov Under sunlight, these IONPs generate electron-hole pairs, leading to the formation of hydroxyl radicals that oxidatively degrade the dye into less harmful products like CO₂, H₂O, and O₂. acs.orgnih.gov

Nanomaterial AdsorbentKey CharacteristicsThis compound Removal EfficiencyMaximum Adsorption Capacity (mg/g)Reference
Carbonized Pistachio Shell Magnetic Nanoparticles (CPSMNPs)Average size 400–700 nm; Surface area 112.58 m²/g.94%97 mdpi.com
Iron-Manganese Bimetal Oxide (IMBO)Surface area 178.27 m²/g; Pore volume 0.484 cm³/g.99.57%114.94 researchgate.net
Amino-functionalized Graphenes (NH₂-G)Spontaneous and endothermic adsorption process.N/AN/A researchgate.net
Iron Oxide Nanoparticles (IONPs)Photocatalytic activity under sunlight.~99% degradation in 9 hours for 20 ppm solution.N/A acs.org

Adsorption Isotherms and Kinetic Modeling of this compound Removal

To understand the mechanism of this compound adsorption onto various materials, researchers employ adsorption isotherm models and kinetic models. These models provide insights into the surface properties of the adsorbent, the affinity between the adsorbent and the dye, and the rate-limiting steps of the adsorption process.

Langmuir and Freundlich Isotherm Applicability to this compound Adsorption

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. unacademy.com The Langmuir and Freundlich models are the most commonly used isotherms to analyze this relationship. youtube.com

The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. unacademy.comekb.eg This model is often applicable to the adsorption of this compound on various adsorbents. For example, the adsorption of this compound by a Glycine-Chitosan/TiO₂ film was found to be in accordance with the Langmuir model. doaj.org Similarly, data for adsorption onto carbonized pistachio shell-magnetic nanoparticles (CPSMNPs) and iron-manganese bimetal oxide (IMBO) composites fit well with the Langmuir isotherm, indicating a monolayer adsorption process. mdpi.comresearchgate.net The favorability of the adsorption process can be assessed by the separation factor (R_L); for this compound adsorption on nitric acid modified-H₃PO₄-activated carbon, R_L values between 0 and 1 indicated a favorable adsorption. deswater.com

The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces and does not assume monolayer formation. unacademy.comekb.eg In some cases, the Freundlich model provides a better fit for this compound adsorption. For instance, the adsorption of the dye onto phosphoric acid-activated carbon prepared from Gmelina arborea bark was best represented by the Freundlich isotherm. researchgate.net The Freundlich constant 'n' provides an indication of the favorability of the adsorption; values of 'n' between 1 and 10 suggest a favorable and physical adsorption process. researchgate.net

AdsorbentBest Fit Isotherm ModelMaximum Adsorption Capacity (q_max) from Langmuir Model (mg/g)Isotherm ConstantsReference
Glycine-Chitosan/TiO₂ FilmLangmuirN/AN/A doaj.org
Carbonized Pistachio Shell-Magnetic Nanoparticles (CPSMNPs)Langmuir (R² = 0.9947)97Freundlich n < 1 (unfavorable) mdpi.com
Iron-Manganese Bimetal Oxide (IMBO)Langmuir114.94N/A researchgate.net
Phosphoric Acid-Activated Carbon from Gmelina arboreaFreundlich > LangmuirN/AFreundlich n = 2.017 (favorable) researchgate.net
Hen FeatherLangmuir and Freundlich both applicableN/AN/A researchgate.net
Pseudo-First-Order and Pseudo-Second-Order Kinetic Models for this compound Adsorption

Adsorption kinetics describe the rate of dye uptake by an adsorbent. The pseudo-first-order and pseudo-second-order models are widely used to analyze the experimental data. mdpi.com

The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available adsorption sites. phytopharmajournal.com However, for the adsorption of this compound, this model often provides a poor fit to the experimental data. researchgate.net

The pseudo-second-order model is generally more successful in describing the kinetics of this compound adsorption. mdpi.com This model assumes that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. tuiasi.ro A vast majority of studies on this compound removal report that the adsorption process is best represented by the pseudo-second-order kinetic model. This has been observed for a wide range of adsorbents, including activated carbon, bibliotekanauki.plresearchgate.net hen feathers, researchgate.net carbonized pistachio shell-magnetic nanoparticles, mdpi.com and iron-manganese bimetal oxide composites. researchgate.net The high correlation coefficients (R² values close to 1) and the close agreement between the calculated and experimental adsorption capacities confirm the applicability of this model. researchgate.netresearchgate.net

AdsorbentBest Fit Kinetic ModelCorrelation Coefficient (R²)Reference
HNO₃-Treated-H₃PO₄-Activated CarbonPseudo-Second-Order> 0.95 bibliotekanauki.pl
Water Hyacinth Plant (Eichhornia crassipes)Pseudo-Second-OrderN/A tuiasi.ro
Hen FeatherPseudo-Second-OrderN/A researchgate.net
Phosphoric Acid-Activated CarbonPseudo-Second-OrderN/A researchgate.net
Carbonized Pistachio Shell-Magnetic Nanoparticles (CPSMNPs)Pseudo-Second-OrderN/A mdpi.com
Iron-Manganese Bimetal Oxide (IMBO)Pseudo-Second-OrderN/A researchgate.net
Intraparticle Diffusion Models in this compound Sorption Kinetics

The adsorption process is a multi-step phenomenon that typically involves the transport of the adsorbate from the bulk solution to the adsorbent's surface (film diffusion), followed by diffusion into the pores of the adsorbent (intraparticle diffusion), and finally, the adsorption onto the active sites. The intraparticle diffusion model is used to identify the rate-limiting step.

If the plot of the amount of dye adsorbed versus the square root of time (t⁰·⁵) is a straight line passing through the origin, then intraparticle diffusion is the sole rate-controlling step. tuiasi.ro However, for the adsorption of this compound on various materials, the plots often show multiple linear regions, indicating that the adsorption process is complex and not controlled by a single mechanism. researchgate.nettuiasi.ro

Biological Degradation Processes (Bioremediation) of this compound

Bioremediation offers an eco-friendly and cost-effective alternative for the treatment of dye-containing wastewater. This process utilizes microorganisms like bacteria, fungi, and algae to break down complex dye molecules into simpler, less toxic compounds.

Several bacterial strains capable of decolorizing and degrading this compound have been isolated from contaminated environments. Two such strains, identified as Bacillus sp. AK1 and Lysinibacillus sp. AK2, were isolated from dye-contaminated soil. researchgate.net These bacteria were able to completely decolorize this compound (200 mg L⁻¹) within 27 and 12 hours, respectively, under static conditions. researchgate.net The degradation process involves the enzymatic cleavage of the azo bond (-N=N-) by an enzyme called azoreductase, leading to the formation of aromatic amines such as Metanilic acid and p-aminodiphenylamine. researchgate.net

The efficiency of this biological degradation is influenced by several environmental factors. The optimal pH for this compound decolorization by both Bacillus sp. AK1 and Lysinibacillus sp. AK2 was found to be 7.2. researchgate.net These strains also demonstrated high decolorization efficiency in the presence of high salt concentrations, achieving 99% decolorization at 5 g L⁻¹ of NaCl. researchgate.net Another study identified a Pseudomonas strain UPM291, which showed the highest decolorization efficiency (90-100%) at a temperature of 35°C and a pH of 6.5. hibiscuspublisher.com The efficiency of this strain was also high at NaCl concentrations up to 10 g/L but decreased at higher concentrations. hibiscuspublisher.com These findings highlight the potential of specific bacterial strains for the effective bioremediation of this compound under various industrial effluent conditions. researchgate.net

MicroorganismOptimal pHOptimal TemperatureDecolorization EfficiencyDegradation ProductsReference
Bacillus sp. AK17.2N/A100% in 27 hours (at 200 mg/L)Metanilic acid, p-aminodiphenylamine researchgate.net
Lysinibacillus sp. AK27.2N/A100% in 12 hours (at 200 mg/L)Metanilic acid, p-aminodiphenylamine researchgate.net
Pseudomonas strain UPM2916.535°C90-100% (at <200 mg/L)N/A hibiscuspublisher.com

Microbial Decolorization and Mineralization of this compound

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules like this compound into simpler, less harmful substances. Among the various AOPs, heterogeneous photocatalysis has emerged as a particularly promising technology for the degradation of recalcitrant dyes.

Photocatalytic Degradation of this compound

Photocatalysis is an AOP that utilizes a semiconductor photocatalyst, typically a metal oxide, and a source of light to generate the requisite hydroxyl radicals. When the semiconductor material is irradiated with photons of energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, leaving behind holes. These electron-hole pairs initiate a series of redox reactions with adsorbed water and oxygen molecules, ultimately producing •OH radicals that drive the degradation of pollutants.

Titanium dioxide (TiO2) is one of the most extensively studied photocatalysts due to its high chemical stability, non-toxicity, cost-effectiveness, and strong oxidizing power. researchgate.net The photocatalytic degradation of this compound using TiO2 has been shown to be an effective treatment method. The process is initiated by the irradiation of TiO2 with UV or visible light, which excites electrons and creates electron-hole pairs. These charge carriers then react with water and oxygen to produce hydroxyl radicals, which subsequently attack the azo bond and aromatic rings of the this compound molecule, leading to its eventual mineralization.

The efficiency of TiO2-based photocatalysis can be significantly enhanced by modifying the catalyst to improve its visible light absorption and reduce the recombination rate of photogenerated electron-hole pairs. researchgate.net One such modification involves doping TiO2 with non-metal ions like nitrogen. For instance, nitrogen-doped TiO2 (N-TiO2) has demonstrated a substantial improvement in the decolorization of this compound under visible light, being approximately eight times more effective than the standard TiO2 P25. tandfonline.comdeswater.com This enhanced activity is attributed to the narrowing of the band gap, which allows for the absorption of lower energy photons from the visible spectrum.

Zinc oxide (ZnO) is another prominent semiconductor photocatalyst that has garnered significant attention for the degradation of organic dyes. With a wide band gap of approximately 3.37 eV, ZnO is a highly efficient photocatalyst under UV irradiation. tandfonline.com Studies have demonstrated the successful degradation of this compound using ZnO nanocrystals. For example, green synthesized ZnO nanocrystals have been used to effectively degrade this compound, with the photocatalytic efficiency being dependent on various operational parameters. mdpi.comresearchgate.net

Research has shown that under UV irradiation, ZnO can achieve a high degradation percentage of this compound. In one study, approximately 97% degradation of the dye was observed in a span of 100 minutes. mdpi.com The photocatalytic mechanism of ZnO is similar to that of TiO2, involving the generation of hydroxyl radicals that mineralize the dye molecules. The efficiency of ZnO-based photocatalysis is influenced by factors such as catalyst dosage, initial dye concentration, and the pH of the solution. mdpi.com

To further enhance the photocatalytic efficiency, particularly under visible light, and to facilitate catalyst recovery, novel nanocomposites have been developed. These materials often combine the photocatalytic properties of semiconductors like TiO2 or ZnO with other materials that can improve charge separation, increase surface area, or introduce magnetic separability.

One example is the synthesis of a magnetic photocatalyst, Fe3O4/TiO2-Ag. This nanocomposite exhibited enhanced photocatalytic performance for the degradation of this compound under both UV and visible light. At an optimal silver dopant concentration of 5%, the composite achieved a degradation yield of 82.18% under UV irradiation and 72.53% under visible light. scientific.net The magnetic core of Fe3O4 allows for easy separation of the catalyst from the treated water using an external magnetic field. scientific.net

Table 1: Performance of Various Photocatalysts in the Degradation of this compound

Photocatalyst Light Source Degradation Efficiency (%) Time (min) Reference
N-doped TiO2 Visible ~89 240 tandfonline.com
ZnO nanocrystals UV ~97 100 mdpi.com
Fe3O4/TiO2-Ag (5% Ag) UV 82.18 180 scientific.net
Fe3O4/TiO2-Ag (5% Ag) Visible 72.53 180 scientific.net
Polypyrrole-CuO-ZnO Visible >90 Not Specified springerprofessional.de
Phenol Red-modified SnS2 UV-C Not Specified 120-150 mdpi.com

The kinetics of the photocatalytic degradation of this compound are often described by the Langmuir-Hinshelwood (L-H) model. This model is widely used for heterogeneous catalytic reactions and relates the initial rate of degradation to the initial concentration of the substrate. researchgate.net The L-H model can often be simplified to a pseudo-first-order kinetic model under specific experimental conditions, particularly at low initial dye concentrations. researchgate.net

Several studies have confirmed that the photocatalytic degradation of this compound, using catalysts such as TiO2 and ZnO, follows pseudo-first-order kinetics. mdpi.comresearchgate.net For instance, the kinetic analysis of this compound photodecomposition in a suspended ZnO system showed that the disappearance of the dye satisfactorily followed the pseudo-first-order model according to Langmuir-Hinshelwood. cabidigitallibrary.org The adsorption of the dye onto the catalyst surface is a crucial factor in the photodegradability, and the L-H model effectively accounts for this by incorporating an adsorption equilibrium constant. cabidigitallibrary.org The rate of degradation is influenced by the initial concentration of the dye, with the rate constant often decreasing as the initial concentration increases.

The efficiency of the photocatalytic degradation of this compound is significantly influenced by several key system parameters, including the pH of the solution, the dosage of the photocatalyst, and the initial concentration of the dye.

Influence of pH: The solution's pH is a critical parameter as it affects the surface charge of the photocatalyst and the ionization state of the dye molecule. mdpi.com For the degradation of this compound, an acidic pH is generally found to be more favorable. For example, with N-doped TiO2, the highest decolorization of 89% was achieved at a pH of 3.5. tandfonline.comdeswater.com Similarly, with a magnetic Fe3O4/TiO2-Ag nanocomposite, the photodegradation was optimal at a pH of 2.3. scientific.net In contrast, some studies using ZnO have reported higher degradation at an alkaline pH. mdpi.com This is because the surface of ZnO becomes negatively charged at higher pH values, which can enhance the adsorption of cationic dyes; however, this compound is an anionic dye. mdpi.com

Influence of Catalyst Dosage: The concentration of the photocatalyst also plays a crucial role in the degradation efficiency. An increase in the catalyst dosage generally leads to an increase in the number of active sites available for dye adsorption and photocatalysis, thus enhancing the degradation rate. mdpi.com However, beyond an optimal dosage, the efficiency may decrease due to increased turbidity of the solution, which can scatter the incident light and reduce its penetration. researchgate.net For instance, in the degradation of this compound using ZnO nanocrystals, the efficiency increased as the catalyst dose was raised from 5 to 15 mg. mdpi.com

Influence of Initial Dye Concentration: The initial concentration of this compound has a significant impact on the degradation rate. Generally, the degradation efficiency decreases as the initial dye concentration increases. mdpi.com This is because at higher concentrations, more dye molecules are adsorbed on the surface of the photocatalyst, which can hinder the penetration of light to the catalyst surface. researchgate.net This, in turn, reduces the generation of hydroxyl radicals. Studies have shown that for a fixed catalyst dosage, the percentage of degradation of this compound decreases with an increase in its initial concentration. mdpi.comresearchgate.net

Table 2: Influence of System Parameters on this compound Degradation

Parameter Optimal Condition Catalyst Effect on Degradation Reference
pH 3.5 N-doped TiO2 Increased efficiency at lower pH tandfonline.comdeswater.com
pH 2.3 Fe3O4/TiO2-Ag Increased efficiency at acidic pH scientific.net
Catalyst Dosage 15 mg ZnO nanocrystals Increased efficiency up to optimal dose mdpi.com
Initial Dye Concentration Low ZnO nanocrystals Decreased efficiency with increasing concentration mdpi.com
Initial Dye Concentration Low Iron Oxide Nanoparticles Decreased efficiency with increasing concentration researchgate.netacs.org

Electrochemical Degradation of this compound

Electrochemical methods present a promising avenue for the remediation of water contaminated with this compound, an azo dye known for its persistence and potential toxicity. These techniques utilize electrochemical reactions to break down the complex dye molecule into simpler, less harmful substances. The effectiveness of these methods is influenced by various factors, including the type of electrode material, the applied potential, and the presence of catalysts.

Electro-Fenton Processes in this compound Decolorization

The Electro-Fenton process is an advanced oxidation process that combines electrochemical technology with the Fenton reaction. It involves the in-situ generation of hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading refractory organic pollutants like this compound. This process typically utilizes a catalyst, and the choice of catalyst significantly impacts the degradation efficiency.

A comparative study on the degradation of this compound using different catalysts in the electro-Fenton process has been conducted. The catalysts investigated include Fe²⁺, Co²⁺, Mn²⁺, Ni²⁺, and Ce³⁺. Research has shown that after 120 minutes of the electro-Fenton process, the use of a nickel (Ni²⁺) catalyst resulted in a maximum degradation efficacy of 67.11% for an initial this compound concentration of 30 μmol l⁻¹. researchgate.net The reaction follows pseudo-first-order kinetics, with a rate constant of 0.07 min⁻¹ when using the Ni²⁺ catalyst. researchgate.net The catalytic activity of these different cations in the electro-Fenton process is a key area of research to optimize the degradation of this compound.

Table 1: Comparative Efficacy of Catalysts in Electro-Fenton Degradation of this compound

Catalyst Initial Concentration (μmol l⁻¹) Treatment Time (min) Degradation Efficacy (%) Rate Constant (min⁻¹)
Ni²⁺ 30 120 67.11 0.07

Note: Data for other catalysts (Fe²⁺, Co²⁺, Mn²⁺, Ce³⁺) is part of ongoing research to establish a comprehensive comparative dataset.

Comparative Study of Electrode Materials in this compound Electrolysis

The choice of electrode material is a critical factor in the direct electrochemical degradation of this compound. Different materials exhibit varying electrocatalytic activities, which in turn affects the rate and efficiency of the degradation process. A study comparing the performance of platinum and steel foil electrodes in the electrolysis of this compound has provided valuable insights into their respective efficiencies.

The electrochemical degradation of a 2 x 10⁻⁴ M solution of this compound was investigated using both platinum and steel foil as working electrodes. The results indicated that both materials were effective in decolorizing the dye solution and reducing the chemical oxygen demand (COD). The reaction was found to follow first-order kinetics on both electrode surfaces.

With the platinum foil electrode, a COD removal of 91.7% was achieved, reducing the initial COD from 2160 ppm to 180 ppm. researchgate.net The first-order rate constant for the decolorization process at the platinum electrode was determined to be 2.41 x 10⁻² min⁻¹. researchgate.net In comparison, the steel foil electrode achieved a COD removal of 86.5%, with the COD decreasing from 2160 ppm to 292 ppm. researchgate.net The rate constant for the reaction at the steel electrode was slightly lower, at 2.30 x 10⁻² min⁻¹. researchgate.net These findings demonstrate the high efficiency of both platinum and steel electrodes in the electrochemical treatment of this compound, with platinum showing a slight advantage in terms of both COD removal and reaction kinetics.

Table 2: Performance of Different Electrode Materials in the Electrolysis of this compound

Electrode Material Initial COD (ppm) Final COD (ppm) COD Removal (%) Rate Constant (min⁻¹)
Platinum Foil 2160 180 91.7 2.41 x 10⁻²
Steel Foil 2160 292 86.5 2.30 x 10⁻²
Controlled Potential Electrolysis for this compound Decomposition

Controlled potential electrolysis (CPE) is a specific electrochemical technique where the potential of the working electrode is maintained at a constant level relative to a reference electrode. This method allows for the selective reduction or oxidation of a target compound. In the case of this compound, CPE has been effectively used to decompose the dye molecule.

Studies have shown that the electrochemical reduction of this compound is an irreversible process controlled by diffusion. researchgate.net During CPE at a potential of -1.20 V, the peak current associated with the dye diminishes substantially, leading to a significant decrease in color and absorbance of the solution. researchgate.net The process involves the transfer of four electrons (4e⁻) and results in the formation of decomposition products. researchgate.net

Thin-layer chromatography of the electrolyzed solution revealed the presence of two distinct decomposition products. researchgate.net Further analysis using Gas Chromatography-Mass Spectrometry (GC-MS) identified these products, with characteristic mass-to-charge ratios (m/z) of 93 and 185. researchgate.net The disappearance of the voltammetric peaks after CPE indicates the absence of any electroactive breakdown products, suggesting a complete transformation of the initial dye molecule. researchgate.net

Chemical Oxidative Degradation of this compound

Chemical oxidation processes offer another effective strategy for the degradation of this compound. These methods involve the use of strong oxidizing agents to break down the dye's molecular structure. The efficiency of these processes depends on the type of oxidant, the activation method, and the reaction conditions.

Persulfate Activation Systems for this compound Oxidation

Persulfate (S₂O₈²⁻) is a powerful oxidizing agent that can be activated to generate even more reactive species, primarily the sulfate (B86663) radical (SO₄•⁻). This radical is highly effective in degrading a wide range of organic pollutants, including this compound. Persulfate can be activated through various methods, including heat, ultraviolet (UV) radiation, and transition metal catalysis.

A novel approach involves the use of a specially prepared iron-based catalyst, Fe-H-732, to activate persulfate for the degradation of this compound. Research has demonstrated that this heterogeneous catalyst exhibits excellent catalytic properties. In the presence of the Fe-H-732 catalyst and persulfate, the removal rate of this compound was found to be 71.8% higher than that achieved with ferrous sulfate (FeSO₄) alone. dntb.gov.ua The Fe-H-732 catalyst also demonstrated great stability, maintaining a removal rate of over 97.5% after five recycling runs. dntb.gov.ua The degradation mechanism is believed to involve the attack of both sulfate (SO₄•⁻) and hydroxyl (OH•) radicals on the this compound molecule, eventually leading to its decomposition into carbon dioxide, water, and inorganic salts. dntb.gov.ua

Table 3: Efficacy of Fe-H-732 Activated Persulfate System for this compound Degradation

Catalyst System Relative Removal Rate Improvement (%) Stability (Removal Rate after 5 Cycles) (%)
Fe-H-732/Persulfate 71.8 (compared to FeSO₄/Persulfate) > 97.5
Oxidative Degradation of this compound by Hexacyanoferrate(III) Ions

The degradation of this compound can also be achieved through oxidation by hexacyanoferrate(III) ions, [Fe(CN)₆]³⁻, in an aqueous alkaline medium. This process has been investigated using kinetic-spectrophotometric methods to understand the reaction dynamics.

The rate of degradation of this compound is influenced by the concentrations of the dye, the oxidant (hexacyanoferrate(III)), and the pH of the solution. Studies have shown that the rate of degradation increases linearly with an increase in the concentrations of both the oxidant and the dye. researchgate.net The optimal pH for this degradation process was found to be 9.0 at a constant temperature of 40 ± 0.1°C. researchgate.net

The reaction mechanism is proposed to involve the formation of a complex between the dye and the oxidant. researchgate.net By studying the reaction rate at different temperatures (ranging from 40-55°C), thermodynamic parameters such as the energy of activation, enthalpy of activation, and entropy of activation have been calculated. researchgate.net Analysis of the degradation products using UV-Vis and LC-MS techniques has shown the formation of simpler and less hazardous substances, indicating the effective breakdown of the azo linkage in the this compound molecule. researchgate.net

Table 4: Optimal Conditions for Oxidative Degradation of this compound by Hexacyanoferrate(III)

Parameter Optimal Value
pH 9.0
Temperature (°C) 40 ± 0.1

Hybrid and Integrated Remediation Approaches for this compound

The combination of different remediation techniques into hybrid or integrated systems often leads to enhanced efficiency in the removal of persistent pollutants like this compound. These approaches are designed to overcome the limitations of individual processes by leveraging the strengths of each component.

Synergistic Effects of Adsorption and Photocatalysis in this compound Removal

The mechanism of synergy can be described through two primary interactions. Firstly, the adsorbent material acts as a support for the photocatalyst, increasing its surface area and providing active sites for the adsorption of this compound molecules. ugr.es This localization of the dye around the photocatalyst ensures that the highly reactive hydroxyl radicals generated during photocatalysis can readily attack and degrade the dye molecules. mdpi.com Secondly, the photocatalytic process can contribute to the regeneration of the adsorbent's surface. As the adsorbed dye molecules are degraded, the active sites on the adsorbent become available again to capture more dye molecules from the solution, thus sustaining the removal process. mdpi.com

Research has demonstrated the successful application of various composite materials for the combined adsorption and photocatalysis of this compound. For instance, a composite film of TiO2/Grass-derived Cellulose/Chitosan has shown significant synergistic activity. researchgate.net In this system, the cellulose and chitosan components act as adsorbents, while TiO2 serves as the photocatalyst. The high adsorption capacity of the biopolymers ensures that this compound molecules are effectively captured and then degraded by the TiO2 under UV irradiation. researchgate.net

Another study explored the use of activated carbon in conjunction with TiO2. asianpubs.org Activated carbon is a well-known adsorbent with a high surface area. When combined with TiO2, it was observed that a significant portion of the this compound was first adsorbed onto the activated carbon. asianpubs.org Subsequent photocatalytic degradation by TiO2 not only broke down the adsorbed dye but also helped in maintaining the adsorptive capacity of the activated carbon. The decolourization efficiency of this combined process was found to be significantly higher than that of adsorption or photocatalysis alone. asianpubs.org

The effectiveness of these hybrid systems is often evaluated by comparing the removal efficiency of the combined process with the sum of the individual processes. A synergistic effect is confirmed when the removal efficiency of the integrated system is greater than the additive efficiencies of adsorption and photocatalysis conducted separately.

Research Findings on Synergistic Adsorption-Photocatalysis of this compound

Composite MaterialAdsorbent ComponentPhotocatalyst ComponentKey FindingsReference
TiO2/Grass-derived Cellulose/Chitosan FilmGrass-derived Cellulose, ChitosanTiO2Demonstrated a high removal of this compound through a synergetic adsorption/photodegradation mechanism. The adsorption capacity under UV irradiation was significantly higher than in the dark, confirming synergy. researchgate.net
Activated Carbon/TiO2Activated CarbonTiO2Approximately 55% of the initial this compound was adsorbed by activated carbon before the photocatalytic process began. The combined process resulted in almost complete decolourization of the dye. asianpubs.org

Efficiency of Combined Adsorption and Photocatalysis for this compound Removal

Composite MaterialInitial Dye ConcentrationAdsorption Efficiency (%)Combined Removal Efficiency (%)TimeReference
Activated Carbon/TiO230 mg/L~57%Nearly 100%210 min (total) asianpubs.org

Mechanistic Investigations and Degradation Pathway Elucidation of Metanil Yellow

Identification of Degradation Intermediates of Metanil Yellow

Spectroscopic and chromatographic techniques are indispensable tools for identifying degradation intermediates. High-Performance Liquid Chromatography (HPLC), often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), is widely used to separate and identify this compound and its breakdown products researchgate.netresearchgate.netresearchgate.netresearchgate.net. Fourier-Transform Infrared (FTIR) spectroscopy is employed to detect changes in functional groups, such as the disappearance of the azo bond (-N=N-) peak (around 1635 cm⁻¹) and the appearance of new peaks indicative of other functional groups mdpi.com. Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized to identify volatile degradation intermediates researchgate.net.

Studies have identified several intermediates, with metanilic acid and p-aminodiphenylamine being frequently reported products from the reductive cleavage of the azo bond researchgate.netmdpi.com. For instance, HPLC analysis of this compound degradation by a mixed bacterial culture showed the disappearance of parent dye peaks and the appearance of new peaks, suggesting the formation of metabolites mdpi.com. Another study noted that during photocatalytic degradation with TiO₂, cleavage of the azo group bond occurs, resulting in intermediates such as benzene (B151609) sulfonic acid and diphenylamine (B1679370) nih.gov.

Table 1: Spectroscopic and Chromatographic Techniques for this compound Degradation Intermediate Identification

TechniquePrimary ApplicationReferences
HPLC-DAD/MSSeparation and identification of parent dye and intermediates; quantification. researchgate.netresearchgate.netresearchgate.netresearchgate.net
FTIR SpectroscopyIdentification of functional group changes, e.g., azo bond cleavage. mdpi.com
GC-MSIdentification of volatile degradation intermediates. researchgate.net
UV-VisMonitoring decolorization and changes in absorbance maxima. asianpubs.orgcrimsonpublishers.comdntb.gov.uamdpi.comthermofisher.com
UHPLC/Q-TOF-MSHigh-resolution identification of intermediate products. researchgate.net

Proposed Degradation Pathways for this compound

This compound can be degraded through various pathways, including reductive, oxidative, and photocatalytic mechanisms. These pathways often involve the initial cleavage of the azo bond, followed by the degradation of the resulting aromatic amines.

Reductive cleavage of the azo linkage (-N=N-) is a primary step in the anaerobic or microbial degradation of this compound mdpi.commdpi.comtandfonline.comresearchgate.net. This process typically involves the transfer of electrons, often facilitated by enzymes like azoreductase, or by chemical reductants such as sulfide (B99878) mdpi.commdpi.comtandfonline.com. The azo bond is cleaved, yielding colorless aromatic amines. For this compound, this cleavage results in the formation of metanilic acid (3-aminobenzenesulfonic acid) and 4-aminodiphenylamine researchgate.netmdpi.com. These aromatic amines are often more toxic than the parent dye and require further degradation, typically under aerobic conditions mdpi.commdpi.com.

Table 2: Reductive Cleavage of this compound

Condition/AgentPrimary MechanismKey Intermediates FormedReferences
Anaerobic/MicrobialEnzymatic reduction of azo bond by azoreductase; electron transfer.Metanilic acid, 4-aminodiphenylamine researchgate.netmdpi.commdpi.comtandfonline.comresearchgate.net
ElectrochemicalReduction of azo group (-N=N-) via electron transfer at the electrode surface.Aromatic amines (e.g., metanilic acid, 4-aminodiphenylamine) ewra.netbme.huiwaponline.comresearchgate.net

Oxidative pathways, including those involving Fenton's reagent (H₂O₂ with iron catalyst), ozonation, and photocatalysis, are effective in degrading this compound nih.govasianpubs.orgnih.govresearchgate.netresearchgate.net. These methods generate highly reactive species, such as hydroxyl radicals (•OH), which attack the dye molecule.

In photocatalytic degradation using semiconductors like TiO₂ or ZnO, light irradiation generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which then oxidize the dye nih.govasianpubs.orgmdpi.comnih.goveurekaselect.com. The proposed mechanism often involves the cleavage of the azo bond, leading to intermediates like benzene sulfonic acid and diphenylamine nih.gov. Studies using TiO₂ under UV irradiation identified over 10 major reaction intermediates and proposed a degradation pathway researchgate.net.

The Fenton and photo-Fenton processes utilize hydrogen peroxide and iron catalysts to generate hydroxyl radicals, which efficiently degrade this compound iwaponline.comresearchgate.netresearchgate.net. These processes can lead to complete oxidation of the dye into CO₂, H₂O, and inorganic ions researchgate.netresearchgate.net.

Table 3: Oxidative Degradation Pathways of this compound

MethodOxidizing SpeciesKey Intermediates/ProductsReferences
Photocatalysis (TiO₂, ZnO, etc.)•OH, •O₂⁻Benzene sulfonic acid, diphenylamine, metanilic acid, other aromatic amines, CO₂, H₂O, inorganic ions (N₂, NH₄⁺, NO₃⁻, SO₄²⁻) researchgate.netnih.govasianpubs.orgmdpi.comnih.goveurekaselect.com
Fenton/Photo-Fenton•OHCO₂, H₂O, inorganic ions researchgate.netiwaponline.comnih.govresearchgate.netresearchgate.net
Electrochemical OxidationOxidizing species generated at anodeAromatic amines, CO₂, H₂O, inorganic ions ewra.netbme.huiwaponline.com

Complete mineralization of this compound refers to its breakdown into simple inorganic compounds such as carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and inorganic ions (e.g., ammonium (B1175870) (NH₄⁺), nitrate (B79036) (NO₃⁻), and sulfate (B86663) (SO₄²⁻)). Total Organic Carbon (TOC) measurements and ion chromatography (IC) are used to confirm mineralization researchgate.net. Studies employing advanced oxidation processes (AOPs) like photocatalysis and photo-Fenton reactions have reported complete mineralization of this compound researchgate.netresearchgate.net. For instance, ion chromatography and TOC measurements revealed complete mineralization into CO₂, N₂, H₂O, and inorganic ions (NH₄⁺, NO₃⁻, SO₄²⁻) under UV irradiation with TiO₂ researchgate.net.

Influence of this compound's Structural Elements on Degradation Reactivity

The chemical structure of this compound significantly influences its degradation reactivity. Key structural features include:

Azo Linkage (-N=N-): This is the most susceptible part of the molecule to reductive cleavage, initiating the degradation process under anaerobic conditions mdpi.commdpi.comtandfonline.comresearchgate.net. It is also a target for oxidative attack.

Sulfonate Group (-SO₃⁻): The presence of the sulfonate group enhances water solubility, which can affect its availability for microbial degradation and its behavior in aqueous phase reactions mdpi.comthermofisher.com. It also influences the charge distribution and reactivity of the molecule.

Aromatic Rings (Phenyl groups): The two phenyl rings and the diphenylamine moiety contribute to the molecule's stability but are ultimately degraded through oxidative or microbial pathways, often after the azo bond cleavage. The presence of the anilino group (-NH-) also plays a role in its reactivity researchgate.net.

Table 4: Structural Features of this compound and Their Influence on Degradation

Structural ElementFunctional Role/Impact on DegradationReferences
Azo Linkage (-N=N-)Primary site for reductive cleavage (anaerobic/microbial) and oxidative attack. Responsible for color. mdpi.commdpi.comtandfonline.comresearchgate.netresearchgate.net
Sulfonate Group (-SO₃⁻)Enhances water solubility, influencing bioavailability and transport. Can affect adsorption onto catalysts and microbial surfaces. mdpi.comthermofisher.com
Aromatic RingsContribute to molecular stability. Undergo degradation through hydroxylation, ring opening, and subsequent mineralization after initial cleavage of the azo bond. nih.govresearchgate.net
Diphenylamine MoietyPart of the aromatic structure that is degraded after azo bond cleavage. nih.govresearchgate.net

Advanced Materials Development for Metanil Yellow Research and Remediation

Synthesis and Characterization of Novel Adsorbent Materials for Metanil Yellow

Adsorption is a widely explored technique for dye removal due to its simplicity and effectiveness. The development of novel adsorbent materials with high surface area, specific functional groups, and enhanced stability is crucial for improving the efficiency of this compound sequestration.

Nanomaterials are at the forefront of adsorbent development, offering a high surface-area-to-volume ratio which significantly increases the number of active sites available for dye interaction. nih.gov

Mesoporous Silica (B1680970) (MCM-41): Mesoporous silica, particularly MCM-41, has been synthesized and characterized as a potential adsorbent for this compound. One study reported the synthesis of MCM-41 via a hydrothermal method using cetyltrimethylammonium chloride (CTAC) as a cationic surfactant and ludox HS40 as the silica source. unhas.ac.idaip.org The resulting material was characterized using Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM). unhas.ac.idaip.orgaip.org Adsorption studies revealed that the process followed a pseudo-second-order kinetic model and the Langmuir isotherm model, indicating monolayer adsorption. unhas.ac.idaip.orgaip.org An adsorption capacity of 172.41 mg/g was achieved at an optimum contact time of 90 minutes. unhas.ac.idaip.orgaip.org

Magnetic Nanoparticles: Magnetic nanoparticles offer the significant advantage of easy separation from the aqueous solution using an external magnetic field.

Carbonized Pistachio Shell-Magnetic Nanoparticles (CPSMNPs): Cost-effective adsorbents have been synthesized by impregnating carbonized pistachio shells with Fe3O4 nanoparticles. mdpi.com Characterization using SEM revealed particle sizes in the range of 400–700 nm with a substantial surface area of 112.58 m²/g. mdpi.com These CPSMNPs demonstrated an excellent adsorption efficiency of 94% for a 100 ppm this compound solution under optimal conditions (pH 2, 0.6 g adsorbent dose, 40 min contact time). mdpi.com The adsorption kinetics were best described by the pseudo-second-order model, and the equilibrium data fit the Langmuir isotherm. mdpi.com

Glutaraldehyde Cross-linked Magnetic Chitosan (B1678972) Nanoparticles (GMCNs): These nanoparticles have been prepared for this compound adsorption, exhibiting a remarkable maximum adsorption capacity of 625 mg/g at 25°C. tandfonline.comtandfonline.com The equilibrium was reached within 17 hours at a pH of 4, and the adsorption process followed the Langmuir equation and a pseudo-second-order kinetic model. tandfonline.comtandfonline.com The GMCNs could also be regenerated and reused, showing 93% efficiency on the second run and 65% on the third. tandfonline.comtandfonline.com

Bimetallic Oxide Composites: A magnetic mesoporous iron-manganese bimetal oxide (IMBO) composite has been synthesized for the effective removal of this compound. researchgate.net Characterization confirmed a high surface area of 178.27 m²/g and a pore volume of 0.484 cm³/g. researchgate.net This material achieved a removal efficiency of 99.57% under optimal conditions (pH 3.0, 1.0 g/L adsorbent dose, 100 min equilibrium time). researchgate.net The Langmuir isotherm model best described the adsorption process, with a maximum uptake capacity of 114.94 mg/g. researchgate.net

Table 1: Adsorption Capacities of Various Nanomaterials for this compound

Nanomaterial Adsorbent Synthesis Method Max. Adsorption Capacity (mg/g) Optimal pH Kinetic Model Isotherm Model
Mesoporous Silica (MCM-41) Hydrothermal 172.41 4 Pseudo-second-order Langmuir
Carbonized Pistachio Shell-Magnetic Nanoparticles (CPSMNPs) Impregnation Not specified (94% removal) 2 Pseudo-second-order Langmuir
Glutaraldehyde Cross-linked Magnetic Chitosan Nanoparticles (GMCNs) Co-precipitation & Cross-linking 625 4 Pseudo-second-order Langmuir
Iron-Manganese Bimetal Oxide (IMBO) Facile precipitation 114.94 3 Pseudo-second-order Langmuir

Carbon-based materials, particularly those derived from low-cost agricultural waste, are attractive alternatives to commercial activated carbon for dye removal. nih.gov

Activated Carbon from Agricultural Wastes: Various agricultural by-products can be converted into activated carbon through chemical and/or physical activation processes. matec-conferences.org

Corn Cob and Wheat Straw: Activated carbon has been prepared from these materials using 10% H3PO4 as an activating agent, followed by pyrolysis and thermal activation. researchgate.net

Banana Peels: Bio-adsorbents from banana peels have been activated thermally and chemically (with sulfuric acid) to achieve a porous material with a surface area of 432 m²/g for dye removal. iwaponline.com

Agro-industrial Residues: Materials like cocoa, baru, and monguba residues have been carbonized and activated with H3PO4. Monguba-derived activated carbon showed a high surface area of 1604 m²/g. mdpi.com

Other Low-Cost Adsorbents: Research has also explored the use of untreated waste materials for this compound adsorption. A study utilized Bottom Ash and De-oiled Soya as adsorbents, finding that the adsorption process followed both Langmuir and Freundlich isotherm models and was governed by first-order kinetics. researchgate.net

Table 2: Examples of Agricultural Waste-Based Activated Carbons for Dye Removal

Precursor Material Activation Method Activating Agent Resulting Surface Area (m²/g) Target Dyes Mentioned in Studies
Banana Peel Thermal & Chemical H₂SO₄ 432 Reactive Blue 19
Monguba Residue Carbonization & Chemical H₃PO₄ 1604 Methylene Blue, Methyl Red
Fox Nutshell Chemical ZnCl₂ Not Specified Methylene Blue
Jerusalem Artichoke Stalk Not Specified Not Specified Not Specified Methyl Orange, Methylene Blue

Incorporating polymers into adsorbent materials can enhance their mechanical stability and introduce specific functional groups for targeted dye removal. Chitosan, a natural biopolymer, is frequently used due to its abundant amino and hydroxyl groups, which are effective for binding anionic dyes like this compound. tandfonline.comnih.gov

Chitosan-Based Composites:

Layered Double Hydroxide-Chitosan Composites: Composites of Mg/Al-Chitosan and Zn/Al-Chitosan have been synthesized and shown to have significantly higher adsorption capacities for anionic dyes compared to the pristine layered double hydroxides. bcrec.id The modification with chitosan resulted in a more effective, monolayer adsorption process, with the Mg/Al-chitosan composite achieving the highest adsorption capacity (322.58 mg/g for direct yellow-12). bcrec.id

Chitosan-Coated Iron Oxide on PVDF Membrane: A functionalized polyvinylidene fluoride (B91410) (PVDF) membrane has been developed by immobilizing chitosan-coated iron oxide nanomaterials. nih.gov This composite membrane demonstrated rapid and efficient removal of various anionic dyes. The adsorption mechanism is attributed to the electrostatic interaction between the positively charged amino groups of chitosan (under acidic conditions) and the negatively charged dye molecules. nih.govresearchgate.net

Development and Optimization of Photocatalytic Materials for this compound

Heterogeneous photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade organic pollutants into less harmful substances upon irradiation with a suitable light source.

To improve the efficiency of photocatalysts, strategies such as doping with metal or non-metal elements and creating composite materials are employed. These modifications can enhance light absorption, reduce the recombination of photogenerated electron-hole pairs, and increase surface area.

Doped Photocatalysts:

N-doped TiO₂: Nitrogen-doped titanium dioxide nanoparticles have been effectively used for the visible-light photocatalytic degradation of this compound. dntb.gov.ua Doping narrows the band gap of TiO₂, allowing it to be activated by visible light, which constitutes a larger portion of the solar spectrum.

Composite Photocatalysts:

Polypyrrole-based Copper Oxide-Zinc Oxide (PpCZ): A novel polypyrrole-based copper oxide-zinc oxide nanocomposite has been synthesized for the degradation of this compound under visible light. springerprofessional.de This polymer matrix nanocomposite demonstrated over 90% degradation of the dye, which was a 50% improvement in efficiency compared to the copper oxide-zinc oxide (CZ) nanocomposite without the polymer. springerprofessional.de

Iron Oxide Nanoparticles (IONPs): Green synthesis of iron oxide nanoparticles using fruit extract of Hylocereus undatus has produced an efficient photocatalyst for this compound degradation. The reaction was found to follow pseudo-first-order kinetics. nih.gov

Zinc Oxide (ZnO) Nanocrystals: ZnO nanocrystals, synthesized via a green method using coconut husk extract, have been used for the photocatalytic degradation of this compound. mdpi.comsemanticscholar.org The degradation efficiency was influenced by the photocatalyst dose and the pH of the solution, with higher pH values leading to better performance due to the increased formation of hydroxyl radicals. mdpi.com An increase in the photocatalyst dose from 5 to 20 mg resulted in an increase in this compound degradation from ~61% to 99%. mdpi.com

Table 3: Performance of Various Photocatalysts in this compound Degradation

Photocatalyst Synthesis Feature Light Source Degradation Efficiency Key Findings
Polypyrrole-based CuO-ZnO (PpCZ) Polymer nanocomposite Visible Light >90% 50% more efficient than non-polymer composite
Iron Oxide Nanoparticles (IONPs) Green synthesis Not specified Efficient degradation Follows pseudo-first-order kinetics
Zinc Oxide (ZnO) Nanocrystals Green synthesis Not specified Up to 99% Efficiency increases with catalyst dose and pH
N-doped TiO₂ N-doping Visible Light Effective degradation Enhanced visible light activity

A significant challenge in using nanoparticle photocatalysts is their recovery from the treated water. Immobilizing the photocatalyst onto a substrate to create a film or coating is a practical solution to this problem. mdpi.comnih.gov

Immobilized TiO₂ on Substrates: Titanium dioxide has been immobilized on substrates like glass and iron beads by spraying a TiO₂ dispersion followed by calcination. nih.govresearchgate.net Calcination at 700 °C resulted in an even distribution of mixed-phase anatase and rutile TiO₂ particles, which is beneficial for photocatalysis. nih.govresearchgate.net These immobilized catalysts achieved a direct dye photodegradation efficiency of 64.0% in 4 hours and demonstrated good stability for reuse. nih.govresearchgate.net

Photocatalyst Films from Recycled Plastics: A green and innovative approach involves fabricating photocatalyst films using waste plastics. Plastic-supported Pt/N–TiO₂ (PNT) photocatalyst films have been created from recycled high-impact polystyrene (HIPS) via hot pressing. rsc.org The amorphous nature of HIPS was found to facilitate tight loading of the photocatalyst. These films showed good photocatalytic activity and catalyst retention over multiple cycles, offering a dual benefit of wastewater treatment and waste plastic recycling. rsc.org

Advanced Characterization Techniques for Materials Employed in this compound Studies

The development of advanced materials for the research and remediation of this compound necessitates a comprehensive understanding of their physical and chemical properties. A suite of advanced characterization techniques is employed to elucidate the morphology, elemental composition, structural integrity, and thermal behavior of these materials. These analyses are crucial for establishing structure-property relationships and optimizing material performance for the detection, adsorption, or degradation of this compound.

Morphological and Elemental Analysis (SEM, EDX)

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful complementary techniques for investigating the surface topography and elemental makeup of materials.

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface, revealing critical information about its morphology, such as shape, size, and texture. This is vital in this compound remediation studies as the surface characteristics of an adsorbent or catalyst directly influence its interaction with the dye molecule. For instance, in the study of zinc oxide (ZnO) nanocrystals synthesized for the photocatalytic degradation of this compound, SEM analysis revealed a hexagonal bipyramid morphology. In other research, the morphology of Mn3O4 nanoparticles, a potential oxidant for dye decolorization, was found to be spherical. Changes in morphology upon interaction with the dye can also be observed; for example, the surface of CuO-Ps particles showed distinct changes after the attachment of dye molecules.

Energy-Dispersive X-ray Spectroscopy (EDX) , often integrated with SEM, allows for the qualitative and semi-quantitative elemental analysis of a sample. By bombarding the material with an electron beam, characteristic X-rays are emitted from the elements present, which are then detected. This technique is indispensable for confirming the elemental composition of newly synthesized materials and for verifying the presence of dopants or the successful formation of composites. For example, in the development of Mn3O4@ZnO hybrid materials, EDX spectra confirmed the presence of Manganese (Mn), Zinc (Zn), and Oxygen (O). Similarly, for Fe-Mn bimetal oxide composites used in this compound remediation, EDX analysis provided evidence of the elemental composition.

The synergistic use of SEM and EDX provides a detailed microscopic understanding of the material's surface, which is paramount for designing effective materials for this compound remediation.

Material StudiedSEM FindingsEDX Findings
Zinc Oxide (ZnO) NanocrystalsHexagonal bipyramid morphology.Confirmed presence of Zinc and Oxygen.
Mn3O4 NanoparticlesSpherical morphology.Indicated presence of Manganese and Oxygen.
CuO-Ps ParticlesObservable changes in surface morphology after dye adsorption.Verified elemental composition of Copper and Oxygen.
Mn3O4@ZnO HybridsHomogeneous mixing of ZnO and Mn3O4, with morphology changing towards thin sheets with increasing Mn3O4 content.Confirmed the presence of Mn, Zn, and O, with increasing atomic percentage of Mn in different samples.
Fe-Mn Bimetal Oxide (IMBO)Not specified in the provided context.Evidenced the elemental composition of the composite.

Structural and Thermal Analysis (XRD, FT-IR, DSC)

Understanding the internal structure and thermal stability of materials is as crucial as knowing their surface characteristics. X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FT-IR), and Differential Scanning Calorimetry (DSC) are key techniques used for this purpose.

X-ray Diffraction (XRD) is a primary tool for determining the crystalline structure of materials. It provides information on the phase, crystal lattice parameters, and crystallite size. For photocatalysts and adsorbents, the crystalline phase can significantly impact activity. For instance, XRD patterns of ZnO nanocrystals used for this compound degradation confirmed a hexagonal wurtzite crystal structure with an average crystallite size of 48 nm. In another study on iron oxide nanoparticles (IONPs), XRD analysis identified the α-Fe2O3 phase, with major lattice planes at (104), (110), and (214), and an average crystallite size of about 10 nm. Similarly, magnetic photocatalysts like Fe3O4/TiO2-Ag showed diffraction peaks corresponding to both Fe3O4 and the anatase phase of TiO2.

Fourier-Transform Infrared Spectroscopy (FT-IR) is used to identify the functional groups present in a material. The interaction of infrared radiation with the material causes molecular vibrations, and the resulting absorption spectrum acts as a "fingerprint" of the functional groups. This is particularly useful for understanding the surface chemistry of adsorbents and the mechanism of dye interaction. For ZnO nanocrystals, FT-IR spectra revealed characteristic stretching vibrations for ZnO at 440 and 505 cm⁻¹. In studies involving composites, FT-IR confirms the presence of different components and can indicate interactions between them. The analysis of iron-manganese bimetal oxide (IMBO) composites confirmed a diversity of functional groups on the surface, which are crucial for the adsorption of this compound.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to study thermal transitions, such as melting, crystallization, and glass transitions. This information is vital for assessing the thermal stability of materials, particularly polymer-based composites used for adsorption, which

Research Gaps, Challenges, and Future Directions in Metanil Yellow Studies

Development of Highly Sensitive, Selective, and Portable Detection Systems for Metanil Yellow

Accurate and rapid detection of this compound is crucial for food safety and environmental monitoring. Current research highlights a need for more advanced detection systems. While traditional methods like thin-layer chromatography (TLC) and spectrophotometry are employed for preliminary screening and quantification, they often lack the sensitivity or selectivity required for trace-level detection in complex matrices ijmtst.comresearchgate.netscribd.comresearchgate.net. Spectrophotometric methods, for instance, can detect this compound in the range of 2-20 μg/mL scribd.com or have a limit of detection as low as 1 μg tandfonline.com, but may suffer from interference.

More sophisticated techniques such as FT-Raman and FT-IR spectroscopy have shown promise, with FT-Raman capable of detecting this compound at 1% concentration and FT-IR at 5% ijmtst.commdpi.com. Electrochemical sensors, particularly those utilizing modified electrodes like glassy carbon electrodes (GCE) with nanomaterials such as calixarene, gold nanoparticles, or amine-functionalized multi-walled carbon nanotubes (NH2-fMWCNTs), are emerging as highly sensitive platforms bohrium.comacs.orgresearchgate.netnih.govanalchemres.org. These sensors have demonstrated limits of detection in the nanomolar range (e.g., 9.8 nM for this compound) and offer good selectivity and reproducibility bohrium.comacs.orgnih.gov.

Future research should focus on:

Enhancing Portability: Developing field-deployable, portable sensors that can provide real-time or near-real-time results, reducing reliance on laboratory-based analyses.

Improving Selectivity: Creating systems that can reliably distinguish this compound from other similar compounds or food matrix components, especially in complex samples.

Multiplexed Detection: Designing sensors capable of simultaneously detecting this compound along with other common adulterants or pollutants.

Cost-Effectiveness: Balancing advanced analytical capabilities with affordability for widespread adoption in regulatory agencies and food industries.

Advancements in Eco-friendly and Sustainable Remediation Technologies for this compound Contamination

The presence of this compound in wastewater poses a significant environmental threat, necessitating effective and sustainable remediation strategies. Various physical, chemical, and biological methods are being explored.

Adsorption is a widely studied method, utilizing low-cost and eco-friendly adsorbents. Materials such as modified shrimp shells, activated carbon derived from agricultural waste (e.g., Gmelina arborea bark, rice husk, coconut shell), fly ash, and even natural extracts like flavonoid extracts from longan peel have shown efficacy in adsorbing this compound uinjkt.ac.idbibliotekanauki.plresearchgate.netbibliotekanauki.pltandfonline.comresearchgate.netphcogj.com. For instance, modified shrimp shell-polyethylenimine (SS-PEI) demonstrated a maximum adsorption capacity (qm) of 121.951 mg/g, following the Langmuir isotherm model uinjkt.ac.id. Activated carbon from mehagani saw dust was reported to remove almost 100% of this compound from a 1000 ppm solution tandfonline.com.

Advanced Oxidation Processes (AOPs) , such as photocatalysis using materials like ZnO or Fe3O4/TiO2-S composites, are effective in degrading this compound cabidigitallibrary.orgscientific.netugm.ac.idhilarispublisher.comijsrst.comresearchgate.netnih.gov. For example, Fe3O4/TiO2-S 5% composite degraded this compound by 73.44% in 180 minutes under visible light scientific.netugm.ac.id. The degradation kinetics often follow pseudo-first-order or pseudo-second-order models cabidigitallibrary.orgscientific.netugm.ac.idhilarispublisher.comnih.govacs.orgresearchgate.net. Electrochemical methods, including electro-Fenton processes with various catalysts, also show promise for dye degradation researchgate.netresearchgate.netupm.edu.my.

Biodegradation by microorganisms is another promising avenue. Bacterial strains like Bacillus sp. AK1 and Lysinibacillus sp. AK2 have demonstrated complete decolorization of this compound, with Lysinibacillus sp. AK2 being more efficient, decolorizing 200 mg/L within 12 hours researchgate.netresearchgate.net. Immobilization of bacterial cells can further enhance bioremediation efficiency mdpi.com. Phytoremediation, utilizing plants to absorb and degrade pollutants, also plays a role, often enhanced by rhizospheric microorganisms hibiscuspublisher.comutuvolter.fibioline.org.br.

Future research directions include:

Optimizing Adsorbent Regeneration: Developing efficient and cost-effective methods for regenerating spent adsorbents to promote sustainability.

Synergistic Approaches: Investigating combinations of AOPs and biological methods to achieve higher degradation efficiencies and complete mineralization.

Understanding Degradation Pathways: Elucidating the complete degradation pathways of this compound under various remediation conditions to identify potentially harmful intermediates.

Scaling Up Technologies: Translating promising laboratory-scale results into viable, large-scale industrial wastewater treatment processes.

Comprehensive Understanding of this compound's Environmental Transport and Persistence Mechanisms

The environmental fate of this compound, including its transport and persistence, is critical for assessing its long-term ecological impact. Azo dyes like this compound are generally designed to be chemically and photolytically stable, leading to persistence in natural environments scbt.comcanada.ca.

When released into water, this compound is expected to remain in the water column due to its hydrophilicity but will eventually partition to suspended solids and sediments via electrostatic interactions canada.ca. Abiotic and biotic degradation studies suggest that these dyes are likely to persist in water, sediment, and soil canada.ca. Under anaerobic conditions, the azo bond (-N=N-) can undergo reductive cleavage, potentially forming aromatic amines mdpi.comscbt.comcanada.ca. While aerobic degradation is generally insignificant, coupled anaerobic-aerobic treatments can be effective mdpi.com.

Research is needed to:

Quantify Persistence: Determine the half-life and degradation rates of this compound under various environmental conditions (e.g., different pH, temperature, presence of other pollutants, microbial communities).

Elucidate Transport Pathways: Model and track the movement of this compound in different environmental compartments (water, soil, air) and its potential for leaching into groundwater.

Identify Transformation Products: Characterize any intermediate or final degradation products and assess their potential toxicity and persistence.

Assess Bioaccumulation Potential: Investigate whether this compound or its metabolites bioaccumulate in aquatic organisms or enter the food chain. Current data suggests low bioaccumulation potential due to hydrophilicity canada.ca.

Application of Computational and Machine Learning Approaches in this compound Research

Computational and machine learning (ML) techniques offer powerful tools for predicting chemical behavior, optimizing processes, and understanding complex interactions related to this compound.

Density Functional Theory (DFT) calculations can be used to predict thermodynamic properties of this compound, such as free energy, dipole moment, and HOMO-LUMO energy gaps, which help describe its reactivity towards photocatalytic species acs.orgresearchgate.net. Fukui indices can further elucidate potential attacking sites for degradation.

Machine learning models can be applied to predict dye degradation kinetics, optimize remediation parameters, and develop predictive models for this compound's environmental fate. For instance, ML algorithms could analyze large datasets from various remediation experiments to identify optimal conditions for adsorption or photocatalytic degradation, potentially accelerating the development of new technologies. Kinetic models, such as pseudo-first-order, pseudo-second-order, Langmuir-Hinshelwood, and Elovich models, are frequently used to describe the adsorption and degradation processes of this compound researchgate.netbibliotekanauki.pltandfonline.comcabidigitallibrary.orgscientific.netugm.ac.idhilarispublisher.comnih.govacs.orgresearchgate.net.

Future research should explore:

Predictive Modeling: Developing ML models to predict this compound's environmental persistence, transport, and toxicity based on its physicochemical properties and environmental parameters.

Process Optimization: Utilizing ML for the real-time optimization of bioreactor conditions, AOP parameters, or adsorption processes to maximize this compound removal efficiency.

QSAR Studies: Applying Quantitative Structure-Activity Relationship (QSAR) models to predict the ecotoxicity and environmental behavior of this compound and its derivatives.

Data Integration: Creating comprehensive databases of this compound research data to train more robust ML models.

Development of Multi-Pollutant Remediation Strategies Including this compound

Industrial wastewaters often contain a complex mixture of pollutants, including multiple dyes, heavy metals, and organic compounds. Therefore, developing remediation strategies that can simultaneously address this compound alongside other contaminants is crucial for effective wastewater treatment.

Current research often focuses on this compound in isolation. However, real-world scenarios demand integrated approaches. For example, a single remediation technology might be effective for both this compound and heavy metals, or a multi-stage process could be designed. The development of advanced materials that can adsorb or degrade multiple pollutants concurrently is a key area for future research.

Key research directions include:

Design of Multifunctional Adsorbents/Catalysts: Synthesizing materials that exhibit high affinity and reactivity towards this compound and other common co-pollutants (e.g., heavy metals, other dyes, phenols).

Integrated Treatment Trains: Designing sequential or parallel treatment processes that combine different remediation techniques (e.g., adsorption followed by biodegradation, or electrochemical oxidation coupled with membrane filtration) to tackle complex wastewater matrices.

Assessing Synergistic/Antagonistic Effects: Investigating how the presence of other pollutants affects the efficacy of this compound remediation technologies and vice-versa.

Economic Viability: Ensuring that multi-pollutant remediation strategies are cost-effective and scalable for industrial application.

Q & A

Q. What are the key physicochemical properties of Metanil Yellow relevant to environmental and toxicological research?

this compound (C₁₈H₁₄N₃NaO₃S, MW 375.38) is an azo dye and pH indicator that transitions from red (pH 1.2) to yellow (pH 2.3). Its sulfonate groups enable solubility in aqueous media, while the azo bond (-N=N-) contributes to environmental persistence and potential toxicity. These properties make it a model compound for adsorption, degradation, and toxicity studies .

Q. What methodologies are commonly used to detect this compound in complex matrices like food or wastewater?

Surface-enhanced Raman spectroscopy (SERS) identifies this compound via characteristic peaks (e.g., 983 cm⁻¹) with a detection limit of 4.0 mg/kg. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) provides confirmatory analysis. Spectrophotometric methods (e.g., UV-Vis at λmax ~440 nm) are also employed for quantification in adulterant analysis .

Q. How does pH influence the adsorption efficiency of this compound onto modified adsorbents?

At pH 5, protonated amine groups on adsorbents (e.g., polyethylenimine-modified shrimp shells) electrostatically bind to the sulfonate anions of this compound. Above pH 5, deprotonation reduces adsorption capacity due to competition with OH⁻ ions. Optimal adsorption occurs near the adsorbent’s point of zero charge (pzc) .

Advanced Research Questions

Q. How can researchers model adsorption kinetics and isotherms for this compound removal?

  • Kinetics : The pseudo-second-order model (R² > 0.999) best describes chemisorption-dominated processes, where rate-limiting steps involve covalent bonding or ion exchange.
  • Isotherms : The Langmuir model (max capacity qₘ = 121.951 mg/g) indicates monolayer adsorption on homogeneous surfaces, while deviations suggest heterogeneous interactions (Freundlich model) .

Q. What advanced electrochemical methods degrade this compound, and how are they optimized?

Electropolymerization on platinum electrodes and photocatalytic degradation using TiO₂ under UV irradiation (~365 nm) are effective. Key parameters include catalyst loading (e.g., 1.5 g/L TiO₂), irradiation time, and electrolyte composition (e.g., sulfate vs. chloride anions). Degradation efficiency is monitored via UV-Vis spectral decay .

Q. How can contradictions in reported adsorption capacities across studies be resolved?

Variations arise from differences in adsorbent modification (e.g., crosslinking with citric acid), experimental conditions (pH, temperature), and dye concentration ranges. Standardizing protocols (e.g., fixed pH 5, 30°C) and reporting BET surface area/functional groups of adsorbents enhance comparability .

Q. What in vitro models assess this compound’s neurotoxic effects, and what endpoints are measured?

Rodent brain slice cultures or primary neurons (e.g., Purkinje cells) are exposed to this compound (50-200 mg/kg doses). Endpoints include reactive oxygen species (ROS) generation, neurotransmitter levels (dopamine, serotonin), and histopathological changes in the hypothalamus and striatum. Notably, neurotransmitter deficits persist post-withdrawal .

Methodological Guidance

  • Adsorption Experiments : Use batch studies with controlled pH (5), adsorbent mass (0.1 g), and agitation (100 rpm). Validate with Langmuir/pseudo-second-order models .
  • Toxicity Assays : Include positive controls (e.g., H₂O₂ for ROS) and measure biomarkers like lipid peroxidation (MDA levels) .
  • Electrochemical Degradation : Optimize electrode potential (e.g., +1.2 V vs. Ag/AgCl) and characterize by cyclic voltammetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.